Acetyl tetrapeptide-2

Catalog No.
S517021
CAS No.
757942-88-4
M.F
C26H39N5O9
M. Wt
565.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetyl tetrapeptide-2

CAS Number

757942-88-4

Product Name

Acetyl tetrapeptide-2

IUPAC Name

(3S)-3-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid

Molecular Formula

C26H39N5O9

Molecular Weight

565.6 g/mol

InChI

InChI=1S/C26H39N5O9/c1-14(2)22(25(38)30-20(26(39)40)12-16-7-9-17(33)10-8-16)31-24(37)19(13-21(34)35)29-23(36)18(28-15(3)32)6-4-5-11-27/h7-10,14,18-20,22,33H,4-6,11-13,27H2,1-3H3,(H,28,32)(H,29,36)(H,30,38)(H,31,37)(H,34,35)(H,39,40)/t18-,19-,20-,22-/m0/s1

InChI Key

ITIMHIATVYROGF-XWUOBKMESA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Acetyl tetrapeptide-2; Peptigravity; Thymulen 4;

The exact mass of the compound Acetyl tetrapeptide-2 is 565.2748 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Acetyl tetrapeptide-2 (CAS 757942-88-4), frequently utilized under the trade name Thymulen 4, is a highly purified, synthetic biomimetic peptide engineered to replicate the regenerative signaling of the youth hormone thymopoietin . From a procurement and formulation perspective, it is a highly hydrophilic, non-lipid-conjugated tetrapeptide (Ac-Lys-Asp-Val-Tyr-OH) that requires integration into the aqueous phase of emulsions or clear serums [1]. Distinct from standard collagen-boosting fragments, it addresses age-related dermal degradation by simultaneously stimulating the skin's immune defenses and upregulating the synthesis of both Type I collagen and functional elastin through specific focal adhesion pathways . Buyers must note that its thermal and pH sensitivities dictate specific cold-process manufacturing protocols, distinguishing its handling requirements from more robust but less targeted cosmetic actives [1].

Substituting Acetyl tetrapeptide-2 with common in-class alternatives like Acetyl hexapeptide-8 or Palmitoyl pentapeptide-4 fundamentally alters both the biological efficacy and the required manufacturing process [1]. Acetyl hexapeptide-8 functions strictly as a neurotransmitter inhibitor for muscle relaxation, offering no structural extracellular matrix (ECM) remodeling or thymic factor compensation [1]. Conversely, while Palmitoyl pentapeptide-4 stimulates collagen, its palmitoylated (lipid-conjugated) structure drastically shifts its solubility profile, requiring lipid-phase emulsification rather than simple aqueous dissolution . Furthermore, generic signaling peptides fail to upregulate Fibulin-5 (FBLN5) and Lysyl Oxidase-Like 1 (LOXL1), which are essential for the proper cross-linking of elastin fibers[2]. For formulators targeting comprehensive dermal cohesion in an aqueous base, generic substitution compromises the intended biological mechanism and necessitates a complete reformulation of the delivery vehicle.

Upregulation of Elastin Assembly Proteins (FBLN5 and LOXL1)

Acetyl tetrapeptide-2 acts as a specific inducer for the expression of Fibulin-5 (FBLN5) and Lysyl Oxidase-Like 1 (LOXL1), proteins strictly required for the cross-linking and functional assembly of tropoelastin into elastic fibers[1]. In comparative cellular models, standard collagen-stimulating peptides (such as Palmitoyl tripeptide-1) primarily drive neocollagenesis but lack the targeted enzymatic induction for elastin cross-linking provided by Acetyl tetrapeptide-2 [1]. Microarray analyses demonstrate that Acetyl tetrapeptide-2 not only upregulates collagen types I, IV, VI, and XIV, but also specifically overexpresses genes involved in cellular adhesion (zyxin, integrin, talin), providing structural cohesion that standard signaling peptides cannot replicate [2].

Evidence DimensionTarget gene/protein upregulation for ECM assembly
Target Compound DataUpregulates FBLN5, LOXL1, and cellular adhesion genes (zyxin, integrins)
Comparator Or BaselineStandard signal peptides (e.g., Palmitoyl tripeptide-1) which primarily stimulate collagen without specific LOXL1/FBLN5-mediated elastin cross-linking
Quantified DifferenceSpecific induction of LOXL1/FBLN5 vs. generic ECM stimulation
ConditionsIn vitro human dermal fibroblast and keratinocyte microarray assays

Procurement of this specific peptide is essential for formulations that require functional elastin assembly and dermal-epidermal cohesion, rather than generic collagen boosting.

Biomechanical Enhancement of Keratinocyte Stiffness

Atomic Force Microscopy (AFM) analysis of HaCaT keratinocytes treated with Acetyl tetrapeptide-2 demonstrates a dose-dependent increase in cellular stiffness, correlating with the remodeling of actin filaments and upregulation of ACTN1 and SOD2 transcription [1]. In direct comparison, treatment with Acetyl hexapeptide-50 at higher concentrations (0.5 to 5 µg/ml) resulted in a measurable decrease in cell stiffness compared to the untreated control [1]. This biomechanical strengthening confirms Acetyl tetrapeptide-2's structural efficacy at the cellular level, contrasting sharply with the cellular responses induced by protective or muscle-relaxing hexapeptides [1].

Evidence DimensionCellular stiffness (Young's modulus via AFM) at 200 nm indentation depth
Target Compound DataDose-dependent increase in cell stiffness
Comparator Or BaselineAcetyl hexapeptide-50 (decreased stiffness at >0.5 µg/ml)
Quantified DifferencePositive structural reinforcement vs. loss of cellular stiffness at equivalent higher doses
ConditionsHaCaT keratinocytes exposed for 48 hours in vitro

Validates the selection of Acetyl tetrapeptide-2 for products making substantiated claims about skin firming and structural resilience.

Aqueous Formulation Compatibility and Thermal Stability Constraints

Acetyl tetrapeptide-2 is highly hydrophilic and strictly soluble in water, making it suitable for clear aqueous serums, hydrogels, and the water phase of emulsions . However, it requires specific processing conditions: it must be incorporated at the final stage of manufacturing at temperatures strictly below 45 °C to prevent thermal degradation. In contrast, lipid-modified peptides like Palmitoyl pentapeptide-4 are designed for enhanced lipophilicity and require different solvent or lipid-phase integration strategies, often tolerating different thermal profiles during emulsification.

Evidence DimensionSolubility and processing temperature limits
Target Compound Data100% water-soluble; requires processing < 45 °C
Comparator Or BaselinePalmitoyl-conjugated peptides (e.g., Palmitoyl pentapeptide-4), which exhibit high lipophilicity and require lipid-phase processing
Quantified DifferenceAqueous phase integration vs. lipid phase integration
ConditionsIndustrial cosmetic formulation processing

Dictates the procurement choice based on the target vehicle (aqueous vs. lipid) and the thermal limits of the manufacturing line.

Hydrolytic Stability and pH-Dependent Degradation Control

Acetyl tetrapeptide-2 is susceptible to peptide bond hydrolysis if exposed to highly acidic environments . Optimal thermodynamic stability and a shelf-life of up to 24 months (when stored at -20 °C in raw powder form) require formulation within a strict pH window of 5.0 to 7.0 . In contrast, certain acid-stable chemical exfoliants or low-pH ascorbic acid serums (often formulated at pH < 3.5) will rapidly degrade the Ac-Lys-Asp-Val-Tyr-OH sequence . This necessitates its procurement specifically for pH-neutral or mildly acidic buffer systems, distinguishing its handling requirements from more robust, low-pH compatible synthetic compounds .

Evidence DimensionpH stability window for formulation
Target Compound DataStable at pH 5.0–7.0; rapid hydrolysis at pH < 4.0
Comparator Or BaselineLow-pH compatible actives (e.g., L-ascorbic acid or acid-stable synthetic derivatives formulated at pH 3.0-3.5)
Quantified DifferenceRequires pH > 5.0 to prevent peptide cleavage, dictating buffer selection
ConditionsLong-term cosmetic formulation stability testing

Prevents costly formulation failures by ensuring buyers only procure this peptide for use in compatible, mildly acidic to neutral pH vehicles.

Aqueous Anti-Aging Serums and Hydrogels

Due to its strict water solubility and lack of lipid conjugation, Acetyl tetrapeptide-2 is the correct choice for clear, lightweight aqueous serums targeting skin sagging and loss of firmness, where lipophilic peptides would cause turbidity or separation.

Elastin-Targeted Restructuring Creams

Ideal for formulations specifically claiming to improve skin elasticity and bounce, as its proven upregulation of LOXL1 and FBLN5 directly supports functional elastin cross-linking, unlike generic collagen boosters [1].

Post-Procedure Dermal Cohesion Treatments

Utilized in dermatological recovery products where enhancing dermal-epidermal junction cohesion (via integrin and zyxin upregulation) and compensating for immune-vigilance loss is required [1].

Cold-Process Cosmetic Manufacturing

Perfectly suited for cold-process formulation lines or as a cool-down phase additive (below 45 °C), ensuring peptide stability without the need for high-heat emulsification required by some lipophilic actives .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.6

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

8

Exact Mass

565.27477784 Da

Monoisotopic Mass

565.27477784 Da

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M24S4WZS8J

Wikipedia

Acetyl tetrapeptide-2

Dates

Last modified: 08-15-2023
1: Raters M, Elsinghorst PW, Goetze S, Dingel A, Matissek R. Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. J Agric Food Chem. 2015 Jul 1;63(25):5930-4. doi: 10.1021/acs.jafc.5b01493. Epub 2015 Jun 22. PubMed PMID: 26073294.
2: Rodriguez AA, Cedillo I, Mowery BP, Gaus HJ, Krishnamoorthy SS, McPherson AK. Formation of the N(2)-acetyl-2,6-diaminopurine oligonucleotide impurity caused by acetyl capping. Bioorg Med Chem Lett. 2014 Aug 1;24(15):3243-6. doi: 10.1016/j.bmcl.2014.06.025. Epub 2014 Jun 18. PubMed PMID: 24980055.
3: Dierkes G, Weiss T, Modick H, Käfferlein HU, Brüning T, Koch HM. N-Acetyl-4-aminophenol (paracetamol), N-acetyl-2-aminophenol and acetanilide in urine samples from the general population, individuals exposed to aniline and paracetamol users. Int J Hyg Environ Health. 2014 Apr-May;217(4-5):592-9. doi: 10.1016/j.ijheh.2013.11.005. Epub 2013 Dec 6. PubMed PMID: 24370547.
4: Deblander J, Van Aeken S, Adams A, De Kimpe N, Abbaspour Tehrani K. New short and general synthesis of three key Maillard flavour compounds: 2-Acetyl-1-pyrroline, 6-acetyl-1,2,3,4-tetrahydropyridine and 5-acetyl-2,3-dihydro-4H-1,4-thiazine. Food Chem. 2015 Feb 1;168:327-31. doi: 10.1016/j.foodchem.2014.07.088. Epub 2014 Jul 23. PubMed PMID: 25172717.
5: Chinea K, Vera W, Banerjee AK. Synthesis of 2-acetyl-1,4-dimethoxynaphthalene, a potential intermediate for disubstituted naphtho[2,3,c]pyran-5,10-dione. Nat Prod Commun. 2014 Feb;9(2):217-8. PubMed PMID: 24689294.
6: Deshmukh Y, Khare P, Patra DD, Nadaf AB. HS-SPME-GC-FID method for detection and quantification of Bacillus cereus ATCC 10702 mediated 2-acetyl-1-pyrroline. Biotechnol Prog. 2014 Nov-Dec;30(6):1356-63. doi: 10.1002/btpr.1989. Epub 2014 Sep 29. PubMed PMID: 25196224.
7: Fang MC, Cadwallader KR. Stabilization of the potent odorant 2-acetyl-1-pyrroline and structural analogues by complexation with zinc halides. J Agric Food Chem. 2014 Sep 3;62(35):8808-13. doi: 10.1021/jf5020186. Epub 2014 Aug 22. PubMed PMID: 25147956.
8: Ściskalska M, Śliwińska-Mossoń M, Podawacz M, Sajewicz W, Milnerowicz H. Mechanisms of interaction of the N-acetyl-p-aminophenol metabolites in terms of nephrotoxicity. Drug Chem Toxicol. 2015 Apr;38(2):121-5. doi: 10.3109/01480545.2014.928722. Epub 2014 Jun 24. Review. PubMed PMID: 24958513.
9: Triggiani M, Goldman DW, Chilton FH. Biological effects of 1-acyl-2-acetyl-sn-glycero-3-phosphocholine in the human neutrophil. Biochim Biophys Acta. 1991 Jun 19;1084(1):41-7. PubMed PMID: 1647203.
10: Ning J, Kong F. Syntheses and reactions of 5-O-acetyl-1,2-anhydro-3-O-benzyl-alpha-D-ribofuranose and beta-D-lyxofuranose, 5-O-acetyl-1,2-anhydro-3,6-di-O-benzyl- and 1,2-anhydro-5,6-di-O-benzoyl-3-O-benzyl-beta-D-mannofuranose, and 6-O-acetyl-1,2-anhydro-3,4-di-O-benzyl-alpha-D-glucopyranose and -beta-D-talopyranose. Carbohydr Res. 2001 Jan 30;330(2):165-75. PubMed PMID: 11217969.
11: Triggiani M, D'Souza DM, Chilton FH. Metabolism of 1-acyl-2-acetyl-sn-glycero-3-phosphocholine in the human neutrophil. J Biol Chem. 1991 Apr 15;266(11):6928-35. PubMed PMID: 2016306.
12: Zhang Y, Jiang H, Hutson P. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method. Int J Pharm Compd. 2012 Mar-Apr;16(2):170-3. PubMed PMID: 23050330.
13: Puchart V, Biely P. Redistribution of acetyl groups on the non-reducing end xylopyranosyl residues and their removal by xylan deacetylases. Appl Microbiol Biotechnol. 2015 May;99(9):3865-73. doi: 10.1007/s00253-014-6160-2. Epub 2014 Nov 8. PubMed PMID: 25381188.
14: Chen Y, Zhang Y, Siewers V, Nielsen J. Ach1 is involved in shuttling mitochondrial acetyl units for cytosolic C2 provision in Saccharomyces cerevisiae lacking pyruvate decarboxylase. FEMS Yeast Res. 2015 May;15(3). pii: fov015. doi: 10.1093/femsyr/fov015. Epub 2015 Apr 6. PubMed PMID: 25852051.
15: Hu N, Green SA. Acetyl Radical Generation in Cigarette Smoke: Quantification and Simulations. Atmos Environ (1994). 2014 Oct 1;95:142-150. PubMed PMID: 25253993; PubMed Central PMCID: PMC4170066.
16: Kamphorst JJ, Chung MK, Fan J, Rabinowitz JD. Quantitative analysis of acetyl-CoA production in hypoxic cancer cells reveals substantial contribution from acetate. Cancer Metab. 2014 Dec 11;2:23. doi: 10.1186/2049-3002-2-23. eCollection 2014. PubMed PMID: 25671109; PubMed Central PMCID: PMC4322440.
17: Galdieri L, Vancura A. Acetyl-CoA carboxylase regulates global histone acetylation. J Biol Chem. 2012 Jul 6;287(28):23865-76. doi: 10.1074/jbc.M112.380519. Epub 2012 May 11. PubMed PMID: 22580297; PubMed Central PMCID: PMC3390662.
18: Kool MM, Schols HA, Wagenknecht M, Hinz SW, Moerschbacher BM, Gruppen H. Characterization of an acetyl esterase from Myceliophthora thermophila C1 able to deacetylate xanthan. Carbohydr Polym. 2014 Oct 13;111:222-9. doi: 10.1016/j.carbpol.2014.04.064. Epub 2014 Apr 26. PubMed PMID: 25037346.
19: Tsuchiya Y, Pham U, Hu W, Ohnuma S, Gout I. Changes in acetyl CoA levels during the early embryonic development of Xenopus laevis. PLoS One. 2014 May 15;9(5):e97693. doi: 10.1371/journal.pone.0097693. eCollection 2014. PubMed PMID: 24831956; PubMed Central PMCID: PMC4022644.
20: Singh K, Mishra VK, Nath K, Rashid N, Parveen F. Computational Analysis of N-acetyl transferase in Tribolium castaneum. Bioinformation. 2013 Aug 7;9(14):715-7. doi: 10.6026/97320630009715. eCollection 2013. PubMed PMID: 23976826; PubMed Central PMCID: PMC3746093.

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